REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[C:13]([Br:14])=[CH:12][C:11]([N+:15]([O-])=O)=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2].[Sn](Cl)(Cl)(Cl)Cl>CCO>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[C:13]([Br:14])=[CH:12][C:11]([NH2:15])=[CH:10][N:9]=1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=NC=C(C=C1Br)[N+](=O)[O-])=O
|
Name
|
tin chloride
|
Quantity
|
298 mg
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was quenched with 2M NaOH
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered through an Extrelut column
|
Type
|
WASH
|
Details
|
The column was washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=NC=C(C=C1Br)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |